(R)-2-Amino-2-(3,4-dichlorophenyl)ethanol hydrochloride
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Overview
Description
®-2-Amino-2-(3,4-dichlorophenyl)ethanol hydrochloride is a chiral compound with significant importance in various scientific fields. It is characterized by the presence of an amino group, a dichlorophenyl group, and an ethanol moiety. The hydrochloride salt form enhances its solubility and stability, making it suitable for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-Amino-2-(3,4-dichlorophenyl)ethanol hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with 3,4-dichlorobenzaldehyde.
Reduction: The aldehyde group is reduced to an alcohol using a reducing agent such as sodium borohydride.
Amination: The resulting alcohol undergoes amination with an appropriate amine source, such as ammonia or an amine derivative, under catalytic conditions.
Resolution: The racemic mixture is resolved to obtain the ®-enantiomer using chiral resolution techniques.
Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by reacting the free base with hydrochloric acid.
Industrial Production Methods
Industrial production methods for ®-2-Amino-2-(3,4-dichlorophenyl)ethanol hydrochloride often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
®-2-Amino-2-(3,4-dichlorophenyl)ethanol hydrochloride undergoes various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to a ketone or aldehyde using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to remove the chlorine atoms or to convert the amino group to a different functional group.
Substitution: The chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Nucleophiles such as amines, thiols, and alcohols under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of dechlorinated products or modified amines.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
®-2-Amino-2-(3,4-dichlorophenyl)ethanol hydrochloride has diverse applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Investigated for its potential therapeutic effects and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of ®-2-Amino-2-(3,4-dichlorophenyl)ethanol hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. The exact mechanism depends on the specific application and target molecule.
Comparison with Similar Compounds
Similar Compounds
2-Amino-2-(3,4-dichlorophenyl)ethanol: The non-chiral form of the compound.
3,4-Dichloroaniline: A related compound with similar structural features but different functional groups.
3,5-Dichlorobenzamide: Another dichlorophenyl derivative with distinct chemical properties.
Uniqueness
®-2-Amino-2-(3,4-dichlorophenyl)ethanol hydrochloride is unique due to its chiral nature, which imparts specific stereochemical properties that are crucial for its biological activity and interactions. This uniqueness makes it valuable in applications requiring high enantioselectivity and specificity.
Properties
IUPAC Name |
(2R)-2-amino-2-(3,4-dichlorophenyl)ethanol;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9Cl2NO.ClH/c9-6-2-1-5(3-7(6)10)8(11)4-12;/h1-3,8,12H,4,11H2;1H/t8-;/m0./s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MHVBQPIPUIGSRB-QRPNPIFTSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(CO)N)Cl)Cl.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1[C@H](CO)N)Cl)Cl.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10Cl3NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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